molecular formula C₆H₁₄Ba₂O₁₃P₂ B1140009 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt CAS No. 352000-03-4

2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt

Cat. No.: B1140009
CAS No.: 352000-03-4
M. Wt: 630.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of other phosphorylated compounds and as a standard in analytical chemistry.

    Biology: The compound is studied for its role in metabolic pathways, particularly in gluconeogenesis and glycolysis.

    Medicine: Research focuses on its potential therapeutic effects in regulating blood glucose levels and its role in metabolic disorders.

    Industry: It is used in the production of biochemical reagents and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt is the rat liver phosphofructokinase (PFKL) . PFKL is a key enzyme in the glycolytic pathway, which regulates the conversion of fructose 6-phosphate to fructose 1,6-bisphosphate.

Mode of Action

This compound acts as an activator of PFKL . By binding to PFKL, it enhances the enzyme’s activity, leading to increased conversion of fructose 6-phosphate to fructose 1,6-bisphosphate.

Biochemical Pathways

The compound primarily affects the glycolytic pathway . By activating PFKL, it increases the rate of glycolysis, leading to enhanced production of ATP, the primary energy currency of the cell. This can have downstream effects on various cellular processes that rely on ATP, such as muscle contraction and signal transduction.

Result of Action

The activation of PFKL by this compound leads to an increase in the rate of glycolysis . This results in an increased production of ATP, which can enhance the energy availability in cells. Additionally, the compound inhibits gluconeogenesis in isolated hepatocytes and prevents hormonal stimulation of gluconeogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt involves the phosphorylation of 2,5-Anhydro-D-mannitol. The reaction typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is carried out in anhydrous solvents like pyridine or dimethylformamide (DMF) to ensure the complete phosphorylation of the hydroxyl groups at positions 1 and 6 of the mannitol molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques to obtain the dibarium salt form.

Chemical Reactions Analysis

Types of Reactions

2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphorylated groups back to hydroxyl groups.

    Substitution: The phosphorylated groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific enzymes.

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives, dephosphorylated mannitol, and substituted mannitol compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Anhydro-D-mannitol-1,6-diphosphate Monosodium Salt
  • 2,5-Anhydro-D-mannitol-1,6-diphosphate Dipotassium Salt
  • 2,5-Anhydro-D-mannitol-1,6-diphosphate Dicalcium Salt

Uniqueness

2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt is unique due to its specific dibarium salt form, which provides distinct solubility and stability properties compared to its sodium, potassium, and calcium counterparts. This uniqueness makes it particularly useful in specific biochemical and industrial applications.

Properties

IUPAC Name

barium(2+);[(2R,3S,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O11P2.2Ba.2H2O/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14;;;;/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14);;;2*1H2/q;2*+2;;/p-4/t3-,4-,5-,6-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQRPOQCCLORLH-YNZNHRASSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Ba2O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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